molecular formula C13H22O3 B2804175 2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2228811-43-4

2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid

Cat. No. B2804175
CAS RN: 2228811-43-4
M. Wt: 226.316
InChI Key: NASFZMMVSAMIDG-UHFFFAOYSA-N
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Description

“2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid” is a chemical compound with the CAS Number: 2303636-39-5 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3, (H,15,18) (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthetic Routes and Chemical Reactions

The exploration of spiro compounds in synthetic chemistry has led to the development of various methodologies for constructing spirocyclic frameworks. For instance, the synthesis of spiro[indole-3,4′-piperidin]-2-ones demonstrates the utility of spiro compounds in constructing complex molecular architectures, potentially relevant for pharmaceutical development (Freund & Mederski, 2000). Additionally, the study on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane highlights the reactivity of spirocyclic compounds under various conditions, contributing to the understanding of their chemical behavior (Adam & Crämer, 1987).

Medicinal Chemistry Applications

Spiro compounds have been investigated for their potential in medicinal chemistry. Research on spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, for example, has assessed their anticonvulsant activity, demonstrating the significance of spiro structures in drug design and pharmacological studies (Scott et al., 1985).

Catalysis and Organic Transformations

The development of new catalysts and reaction methodologies often involves the use of spiro compounds. A study on the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals showcases the utility of spiro-based structures in facilitating complex organic transformations, hinting at the broader applicability of spiro compounds in synthetic and combinatorial chemistry (Groth & Meldal, 2001).

Material Science and Polymer Chemistry

In material science and polymer chemistry, spiro compounds contribute to the development of novel materials with unique properties. For example, research on optically active oligo- and polyamides from optically active spiro[3.3]heptane-2,6-dicarboxylic acid indicates the potential of spiro structures in creating materials with specific optical activities, which could be valuable in advanced optical devices and materials science applications (Tang et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-12(2,3)16-10-7-9(8-11(14)15)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASFZMMVSAMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(tert-Butoxy)spiro[3.3]heptan-1-yl)acetic acid

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